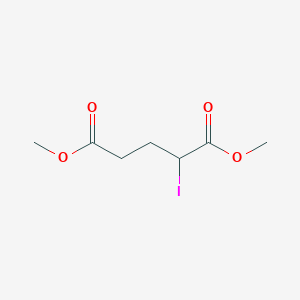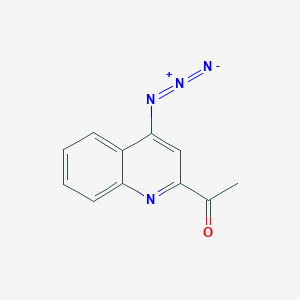
1-(4-Azidoquinolin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Azidoquinolin-2-yl)ethan-1-one is a compound belonging to the quinoline family, characterized by the presence of an azido group at the 4-position of the quinoline ring
Preparation Methods
The synthesis of 1-(4-Azidoquinolin-2-yl)ethan-1-one typically involves the reaction of 4-chloroquinoline with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Azidoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethanone moiety, forming corresponding carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include copper catalysts for triazole formation, palladium catalysts for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include triazoles, amines, and carboxylic acids, respectively.
Scientific Research Applications
1-(4-Azidoquinolin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, particularly in the development of anticancer and antimicrobial agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and photophysical properties, which are of interest in the development of sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(4-Azidoquinolin-2-yl)ethan-1-one largely depends on its application. In medicinal chemistry, the compound’s azido group can interact with biological targets through click chemistry, forming stable triazole linkages with alkyne-functionalized biomolecules . This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
1-(4-Azidoquinolin-2-yl)ethan-1-one can be compared with other azido-substituted quinolines and related compounds:
1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one: This compound has hydroxyl groups instead of an azido group, leading to different reactivity and applications.
Quinoxaline Derivatives: These compounds, such as 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, share a similar quinoline core but differ in their substituents, affecting their chemical properties and uses.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and enables its use in click chemistry applications, setting it apart from other quinoline derivatives.
Properties
CAS No. |
114935-74-9 |
|---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-(4-azidoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H8N4O/c1-7(16)10-6-11(14-15-12)8-4-2-3-5-9(8)13-10/h2-6H,1H3 |
InChI Key |
JBCGCQIGZYOFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
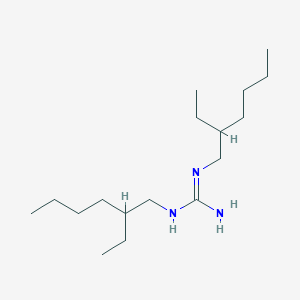
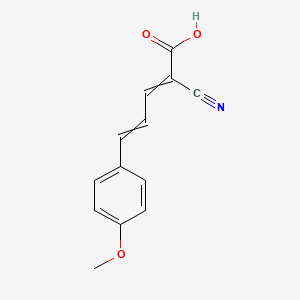
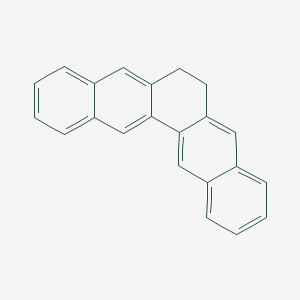
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
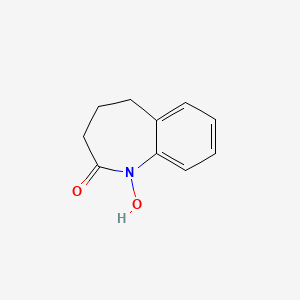
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
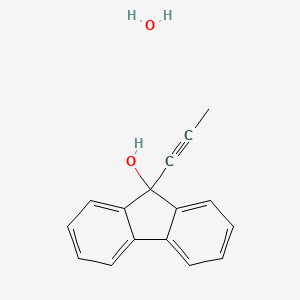
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)

